2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide
CAS No.:
Cat. No.: VC13386330
Molecular Formula: C12H15FN2O
Molecular Weight: 222.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FN2O |
|---|---|
| Molecular Weight | 222.26 g/mol |
| IUPAC Name | 2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8,14H2 |
| Standard InChI Key | DCSNEWVNBUELIB-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=CC=CC=C2F)C(=O)CN |
| Canonical SMILES | C1CC1N(CC2=CC=CC=C2F)C(=O)CN |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]acetamide, reflects its three core components:
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Cyclopropyl group: A strained three-membered carbon ring that imposes conformational rigidity, potentially enhancing binding selectivity in biological targets .
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2-Fluorobenzyl moiety: The fluorine atom at the ortho position of the benzene ring introduces electronegativity and lipophilicity, which can improve membrane permeability and metabolic stability.
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Acetamide backbone: The primary amine and carbonyl groups provide hydrogen-bonding sites, critical for interactions with biological macromolecules.
The SMILES notation (C1CC1N(CC2=CC=CC=C2F)C(=O)CN) and InChIKey (DCSNEWVNBUELIB-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features.
Spectroscopic and Computational Insights
Hypothetical characterization data, inferred from analogous compounds, suggest the following:
| Technique | Predicted Findings |
|---|---|
| ¹H NMR | δ 6.8–7.2 (aromatic protons), δ 3.8–4.2 (N-CH₂), δ 2.5–3.0 (cyclopropane CH₂), δ 1.8–2.2 (NH₂) |
| ¹³C NMR | δ 170 (C=O), δ 160 (C-F), δ 115–130 (aromatic carbons), δ 10–15 (cyclopropane carbons) |
| IR | ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-F stretch) |
| Mass Spectrometry | m/z 222.26 [M+H]⁺, fragment ions at m/z 177 (loss of cyclopropane) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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Cyclopropylamine: Introduced via nucleophilic substitution or reductive amination.
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2-Fluorobenzyl bromide: A common fluorinated electrophile for alkylation reactions.
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Glycine derivative: The acetamide backbone likely originates from a protected glycine precursor.
Proposed Synthesis
A plausible route involves the following steps:
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Cyclopropane Formation:
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Amide Coupling:
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Final Assembly:
Challenges and Solutions
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Cyclopropane Stability: The strained ring may decompose under acidic or high-temperature conditions. Mitigated by using mild reagents and low temperatures .
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Fluorine Reactivity: Electrophilic fluorination requires anhydrous conditions to prevent hydrolysis.
Hypothetical Pharmacological Profile
Mechanism of Action
While direct studies are lacking, structural analogs suggest potential interactions with:
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Soluble Guanylyl Cyclase (sGC): Fluorocyclopropane-containing compounds activate sGC, increasing cyclic GMP levels and inducing vasodilation .
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Protease Enzymes: The acetamide group may inhibit serine proteases by mimicking peptide substrates.
Structure-Activity Relationships (SAR)
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Cyclopropane Rigidity: Enhances binding affinity by reducing entropic penalties during target engagement .
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Fluorine Substitution: Increases bioavailability and prolongs half-life via reduced cytochrome P450 metabolism.
Future Research Directions
Synthetic Chemistry
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Enantioselective Synthesis: Develop chiral catalysts (e.g., Ru or Rh complexes) to access enantiopure variants .
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Green Chemistry: Explore photochemical or electrochemical cyclopropanation to improve sustainability.
Biological Evaluation
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In Vitro Screening: Assess activity against kinase panels, GPCRs, and ion channels.
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Pharmacokinetic Studies: Measure logP, plasma stability, and CYP450 inhibition.
Computational Modeling
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Molecular Dynamics Simulations: Predict binding modes with sGC or other targets.
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QSAR Studies: Correlate structural features with bioactivity to guide optimization.
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